3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.
Substitution: Halogens, alkyl halides; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways in pathogens, resulting in their death . In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic complexes that facilitate various chemical transformations .
Comparison with Similar Compounds
- 1-tert-butyl-1H-1,2,4-triazol-3-amine
- 3-tert-butyl-1H-1,2,4-triazol-5-amine
- 1-methyl-1H-1,2,4-triazol-5-amine
Uniqueness: 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine stands out due to its unique combination of tert-butyl and methyl groups on the triazole ring. This structural feature enhances its stability and reactivity compared to other triazole derivatives. Additionally, its ability to form stable complexes with metals makes it a valuable ligand in catalysis .
Properties
CAS No. |
1341283-56-4 |
---|---|
Molecular Formula |
C7H14N4 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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